molecular formula C12H18N2O B5427438 N-(3-ethylphenyl)-N'-propylurea

N-(3-ethylphenyl)-N'-propylurea

Cat. No. B5427438
M. Wt: 206.28 g/mol
InChI Key: OBTUQAIXSOKGFA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-(3-ethylphenyl)-N’-propylurea” is a urea derivative. Urea derivatives are a class of organic compounds that contain a carbonyl group flanked by two amine groups . They are widely used in medicinal chemistry due to their diverse biological activities .


Synthesis Analysis

While specific synthesis methods for “N-(3-ethylphenyl)-N’-propylurea” were not found, urea derivatives are typically synthesized through the reaction of an isocyanate with an amine .


Molecular Structure Analysis

The molecular structure of “N-(3-ethylphenyl)-N’-propylurea” would consist of a urea core (a carbonyl group flanked by two amine groups), with a 3-ethylphenyl group attached to one nitrogen and a propyl group attached to the other .


Chemical Reactions Analysis

Urea derivatives can participate in a variety of chemical reactions. For example, they can undergo hydrolysis to form amines and carbamic acid .

properties

IUPAC Name

1-(3-ethylphenyl)-3-propylurea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O/c1-3-8-13-12(15)14-11-7-5-6-10(4-2)9-11/h5-7,9H,3-4,8H2,1-2H3,(H2,13,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBTUQAIXSOKGFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)NC1=CC=CC(=C1)CC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.